molecular formula C8H10N4O4 B555867 N-(2,4-Dinitrophenyl)ethylenediamine CAS No. 28767-75-1

N-(2,4-Dinitrophenyl)ethylenediamine

Cat. No. B555867
CAS RN: 28767-75-1
M. Wt: 226.19 g/mol
InChI Key: AIUKPEQJKQUQKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is synthesized by the nitration of 2,4-dinitrophenol followed by a reaction with ethylenediamine. The synthesis of FRET peptides containing ortho-aminobenzoic acid (Abz) as a fluorescent group and 2, 4-dinitrophenyl (Dnp) or N- (2, 4-dinitrophenyl)ethylenediamine (EDDnp) as a quencher was optimized .


Molecular Structure Analysis

The molecular formula of N-(2,4-Dinitrophenyl)ethylenediamine is C8H10N4O4 . More detailed structural information may be found in specific scientific literature .


Chemical Reactions Analysis

N-(2,4-Dinitrophenyl)ethylenediamine is known to react with amino acids and peptides. More detailed information about its chemical reactions can be found in specific scientific literature .


Physical And Chemical Properties Analysis

N-(2,4-Dinitrophenyl)ethylenediamine is a yellow crystalline powder. Its molecular weight is 226.19 g/mol . More detailed physical and chemical properties can be found in specific scientific literature .

Scientific Research Applications

1. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities

  • Application Summary : This compound is used in the spectrofluorometric measurement of Neutrophil Serine Protease (NSP) activities. NSPs are enzymes stored in neutrophil cytoplasmic azurophilic granules and they act in combination with reactive oxygen species to degrade engulfed microorganisms inside phagolysosomes .
  • Methods of Application : The protocol involves the use of sensitive ortho-aminobenzoyl-peptidyl-N-(2,4-dinitrophenyl)ethylenediamine fluorescence resonance energy transfer (FRET) substrates that fully discriminate between the three human NSPs. These are used to measure subnanomolar concentrations of free or membrane-bound NSPs in low-binding microplates and to quantify the activities of individual proteases in biological fluids .
  • Results or Outcomes : The data obtained from these measurements can clarify the contributions of individual NSPs to the development of inflammatory diseases .

2. Synthesis of Fluorogenic Protease Substrates

  • Application Summary : N-(2,4-Dinitrophenyl)ethylenediamine is used in the synthesis of internally quenched fluorogenic peptides with ortho-aminobenzoyl/dinitrophenyl groups as donor-acceptor pairs .
  • Methods of Application : The procedure involves the synthesis of an N α -Boc or-Fmoc derivative of glutamic acid with the α-carboxyl group bound to N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp), which provides the quencher moiety attached to the C-terminus of the substrate .
  • Results or Outcomes : The substrates synthesized using this method can be used for the spectrofluorimetric measurements of various proteases .

Safety And Hazards

Specific safety and hazard information for N-(2,4-Dinitrophenyl)ethylenediamine was not found in the retrieved resources. It is recommended to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

The use of N-(2,4-Dinitrophenyl)ethylenediamine in the synthesis of FRET peptides has been optimized and became an important line of research . Future research may continue to explore its applications in scientific research .

properties

IUPAC Name

N'-(2,4-dinitrophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c9-3-4-10-7-2-1-6(11(13)14)5-8(7)12(15)16/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUKPEQJKQUQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182949
Record name N-(2,4-Dinitrophenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)ethylenediamine

CAS RN

28767-75-1
Record name (2,4-Dinitrophenyl)ethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28767-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028767751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitrophenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(2,4-Dinitro-phenyl)-ethane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
LC Alves, RL Melo, SJ Sanderson… - European journal of …, 2001 - Wiley Online Library
We have explored the substrate specificity of a recombinant cysteine proteinase of Leishmania mexicana (CPB2.8ΔCTE) in order to obtain data that will enable us to design specific …
Number of citations: 33 febs.onlinelibrary.wiley.com
B Lamm - ACTA CHEMICA SCANDINAVICA, 1965 - actachemscand.org
NMR chemical shifts and coupling constants for a number of N-methyl-and N-ethylanilines have been determined in nitrobenzene solution. The differences in chemical shifts between …
Number of citations: 21 actachemscand.org
IY Hirata, MH Sedenho Cezari, CR Nakaie… - Letters in Peptide …, 1995 - Springer
A general procedure, using the commonly employed solid-phase peptide synthesis methodology for obtaining internally quenched fluorogenic peptides with ortho-aminobenzoyl/…
Number of citations: 222 link.springer.com
IY Filippova, EN Lysogorskaya, VV Anisimova… - Analytical …, 1996 - Elsevier
Via a combination of chemical and enzymatic synthesis, new hexapeptide substrates convenient for use in activity assessment of several aspartyl proteinases—porcine pepsin, human …
Number of citations: 43 www.sciencedirect.com
MC Araujo, RL Melo, MH Cesari, MA Juliano… - Biochemistry, 2000 - ACS Publications
Quenched fluorescence peptides were used to investigate the substrate specificity requirements for recombinant wild-type angiotensin I-converting enzyme (ACE) and two full-length …
Number of citations: 184 pubs.acs.org
AK Carmona, MA Juliano, L Juliano - Anais da Academia Brasileira …, 2009 - SciELO Brasil
Proteolytic enzymes have a fundamental role in many biological processes and are associated with multiple pathological conditions. Therefore, targeting these enzymes may be …
Number of citations: 37 www.scielo.br
VM Stepanov, GI Lavrenkova, K Adli… - Biokhimiia (Moscow …, 1976 - europepmc.org
Chromatography of commercial rennet was studied on biospecific sorbents obtained by means of coupling of activated Sepharose 4B with epsilon-aminocapronyl-D-phenylalanine …
Number of citations: 18 europepmc.org
L Puzer, NMT Barros, V Oliveira, MA Juliano… - Archives of biochemistry …, 2005 - Elsevier
Cathepsin P is a recently discovered placental cysteine protease that is structurally related to the more ubiquitously expressed, broad-specificity enzyme, cathepsin L. We studied the …
Number of citations: 7 www.sciencedirect.com
C Little, EL Emanuel, J Gagnon… - Biochemical …, 1986 - portlandpress.com
Beta-Lactamase II from Bacillus cereus was readily inactivated by incubation at pH 4.75 with a water-soluble carbodiimide plus a suitable nucleophile. In the early stages of the reaction, …
Number of citations: 28 portlandpress.com
M Campos, C Couture, IY Hirata, MA Juliano… - Biochemical …, 2003 - portlandpress.com
The PHEX gene (phosphate-regulating gene with homologies to endopeptidases on the X chromosome) encodes a protein (PHEX) with structural homologies to members of the M13 …
Number of citations: 87 portlandpress.com

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